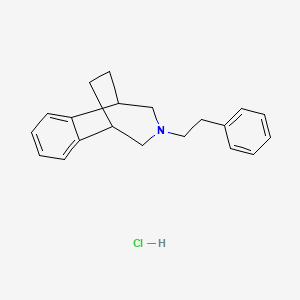![molecular formula C7H13NO3 B14623362 1,4,8-Trioxa-9-azaspiro[4.6]undecane CAS No. 55815-51-5](/img/structure/B14623362.png)
1,4,8-Trioxa-9-azaspiro[4.6]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8-Trioxa-9-azaspiro[4.6]undecane is a chemical compound characterized by a spirocyclic structure containing oxygen and nitrogen atoms. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trioxa-9-azaspiro[4.6]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst, leading to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8-Trioxa-9-azaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted spirocyclic compounds.
Applications De Recherche Scientifique
1,4,8-Trioxa-9-azaspiro[4.6]undecane has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 1,4,8-Trioxa-9-azaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.6]undecane: Similar in structure but with different oxygen and nitrogen positioning.
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and substitution pattern.
Uniqueness
1,4,8-Trioxa-9-azaspiro[4.6]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
55815-51-5 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1,4,9-trioxa-8-azaspiro[4.6]undecane |
InChI |
InChI=1S/C7H13NO3/c1-3-8-11-4-2-7(1)9-5-6-10-7/h8H,1-6H2 |
Clé InChI |
IXSSKTYMBUKHKM-UHFFFAOYSA-N |
SMILES canonique |
C1CNOCCC12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
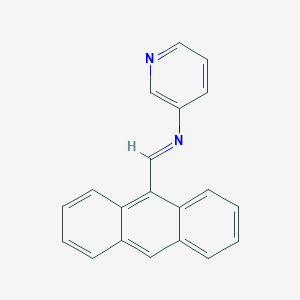
![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)
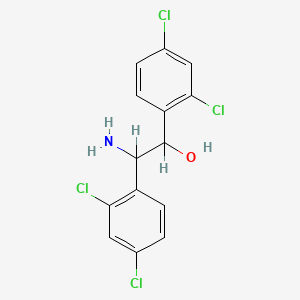

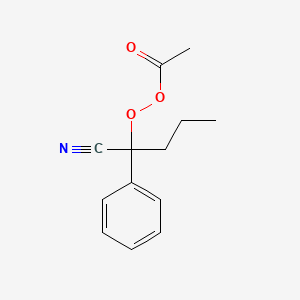
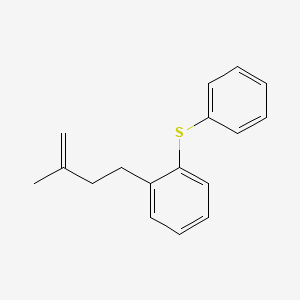

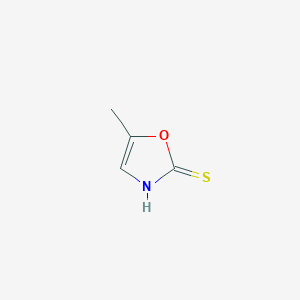
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
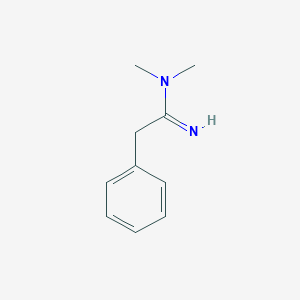
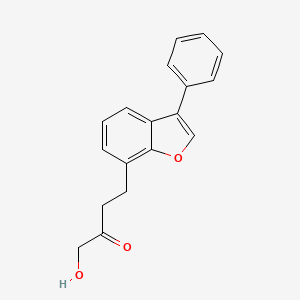
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
